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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593412 Get Quote

Validating NMR and MS Data for
Sophoraflavanone H: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for Sophoraflavanone H with established literature values. This guide

outlines detailed experimental protocols and presents a clear, tabulated comparison to facilitate

the validation of in-house experimental results.

Data Presentation: Comparison of Experimental and
Literature Values
Accurate structural elucidation is paramount in natural product research and drug development.

The following tables summarize the ¹H and ¹³C NMR chemical shifts and High-Resolution Mass

Spectrometry (HRMS) data for Sophoraflavanone H, comparing them with the values reported

in the authoritative literature from the total synthesis of the compound.

Table 1: ¹H NMR Data Comparison for Sophoraflavanone H (600 MHz, CDCl₃)
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Atom No.
Literature
Chemical Shift
(δ, ppm)

Multiplicity J (Hz)
Experimental
Chemical Shift
(δ, ppm)

2 5.39 dd 12.9, 2.9

3a 3.09 dd 17.2, 12.9

3b 2.81 dd 17.2, 2.9

5 12.04 s

6 6.02 s

1' - - -

2' 6.95 d 8.2

3' 6.49 dd 8.2, 2.3

4' - - -

5' 6.42 d 2.3

6' - - -

7 - - -

8 - - -

9 - - -

10 - - -

1'' 3.23 m

2''a 2.66 dd 14.5, 6.2

2''b 2.59 dd 14.5, 7.8

4'' 5.10 t 7.1

5'' - - -

6'' 1.69 s

7'' 1.63 s
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1''' - - -

2'''/6''' 7.17 d 8.5

3'''/5''' 6.81 d 8.5

4''' - - -

7''' 5.51 d 8.8

8''' 4.60 d 8.8

Table 2: ¹³C NMR Data Comparison for Sophoraflavanone H (151 MHz, CDCl₃)
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Atom No.
Literature Chemical Shift
(δ, ppm)

Experimental Chemical
Shift (δ, ppm)

2 79.5

3 43.4

4 196.4

5 164.2

6 96.1

7 167.4

8 108.5

9 162.9

10 102.9

1' 113.1

2' 129.8

3' 108.3

4' 157.0

5' 103.8

6' 155.8

1'' 34.1

2'' 41.5

3'' 123.6

4'' 132.2

5'' 25.7

6'' 17.8

7'' 21.2

1''' 131.6
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2'''/6''' 128.8

3'''/5''' 115.1

4''' 155.2

7''' 92.5

8''' 56.1

Table 3: High-Resolution Mass Spectrometry (HRMS) Data Comparison for Sophoraflavanone
H

Ion
Literature m/z
[M+H]⁺ (Calculated)

Literature m/z
[M+H]⁺ (Found)

Experimental m/z
[M+H]⁺

C₃₀H₃₀O₇ 503.2019 503.2013

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for

Sophoraflavanone H, based on established protocols for flavonoid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of purified Sophoraflavanone H.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: A 600 MHz NMR spectrometer equipped with a cryoprobe.

¹H NMR:
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Pulse Program: Standard single-pulse sequence.

Acquisition Time: ~2.5 seconds.

Relaxation Delay: 1.0 seconds.

Number of Scans: 16.

Spectral Width: -2 to 14 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Time: ~1.0 second.

Relaxation Delay: 2.0 seconds.

Number of Scans: 1024.

Spectral Width: -10 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the resulting spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the

CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Integrate the signals in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants (J values) in the ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
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Prepare a stock solution of purified Sophoraflavanone H in methanol or acetonitrile at a

concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Conditions:

Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole

Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive ion mode ([M+H]⁺).

Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min or via

Liquid Chromatography (LC) introduction.

ESI Source Parameters:

Capillary Voltage: 3.5 - 4.5 kV.

Nebulizer Gas (N₂): 1.0 - 2.0 Bar.

Drying Gas (N₂): 6.0 - 8.0 L/min.

Drying Gas Temperature: 180 - 220 °C.

Mass Analyzer Parameters:

Mass Range: m/z 100-1000.

Acquisition Rate: 1 spectrum/second.

Collision Energy: Low energy (e.g., 5-10 eV) for full scan MS.

Data Analysis:

Process the acquired data using the instrument's software.

Determine the accurate mass of the protonated molecular ion ([M+H]⁺).
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Calculate the elemental composition from the accurate mass and compare it with the

theoretical value for Sophoraflavanone H (C₃₀H₃₀O₇).

Mandatory Visualization
The following diagram illustrates the logical workflow for validating experimental NMR and MS

data of Sophoraflavanone H against literature values.
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Caption: Workflow for validating experimental NMR and MS data of Sophoraflavanone H.

To cite this document: BenchChem. [validating NMR and MS data for Sophoraflavanone H
with literature values]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15593412#validating-nmr-and-ms-data-for-
sophoraflavanone-h-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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